molecular formula C6H9Cl4NO B14679098 N-(1,2,2,2-Tetrachloroethyl)butanamide CAS No. 32786-68-8

N-(1,2,2,2-Tetrachloroethyl)butanamide

Cat. No.: B14679098
CAS No.: 32786-68-8
M. Wt: 252.9 g/mol
InChI Key: ZUXWRRVPLFOROY-UHFFFAOYSA-N
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Description

N-(1,2,2,2-Tetrachloroethyl)butanamide is a chemical compound with the molecular formula C6H9Cl4NO It is an amide derivative characterized by the presence of a tetrachloroethyl group attached to the nitrogen atom of butanamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2,2,2-Tetrachloroethyl)butanamide typically involves the reaction of butanamide with tetrachloroethylene in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction. The process can be summarized as follows:

    Reactants: Butanamide and tetrachloroethylene.

    Catalyst: A suitable catalyst such as a Lewis acid.

    Conditions: Elevated temperatures (typically around 100-150°C) and the use of an inert solvent like dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,2,2,2-Tetrachloroethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of less chlorinated amides or amines.

    Substitution: The tetrachloroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-(1,2,2,2-Tetrachloroethyl)butanamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(1,2,2,2-Tetrachloroethyl)butanamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tetrachloroethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(1,2,2,2-Trichloroethyl)butanamide: Similar structure but with one less chlorine atom.

    N-(1,2,2,2-Tetrachloroethyl)benzamide: Contains a benzamide group instead of butanamide.

    N-(2,2,2-Trichloro-1-(2-naphthylamino)ethyl)butanamide: Contains a naphthylamino group.

Uniqueness

N-(1,2,2,2-Tetrachloroethyl)butanamide is unique due to its specific tetrachloroethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

32786-68-8

Molecular Formula

C6H9Cl4NO

Molecular Weight

252.9 g/mol

IUPAC Name

N-(1,2,2,2-tetrachloroethyl)butanamide

InChI

InChI=1S/C6H9Cl4NO/c1-2-3-4(12)11-5(7)6(8,9)10/h5H,2-3H2,1H3,(H,11,12)

InChI Key

ZUXWRRVPLFOROY-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC(C(Cl)(Cl)Cl)Cl

Origin of Product

United States

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